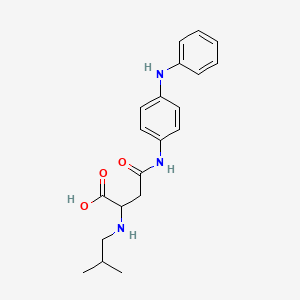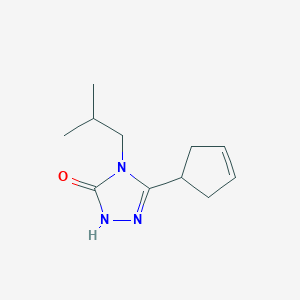
3-(cyclopent-3-en-1-yl)-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopent-3-en-1-yl)-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as CPDT or CPDTI and has been shown to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
One study discusses the synthesis and in vitro antioxidant activities of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These compounds were synthesized through reactions with 4-(4-methylbenzoxy)benzaldehyde and analyzed for antioxidant activities, including reducing power, free radical scavenging, and metal chelating activities. The physicochemical properties, such as lipophilicity and kinetic parameters of thermal degradation, were also investigated (Yüksek et al., 2015).
Catalytic Applications
Another study reported the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a green and recyclable catalytic system. This method demonstrated synthetic advantages such as high atom economy and low environmental impact, suggesting potential industrial and biological importance (Singh et al., 2013).
Structural Analyses and Applications
Research on the click synthesis and brine shrimp cytotoxicity assay of 1,4,5-trisubstituted 1,2,3-triazoles provided insight into their crystal structures and potential biological activities. Density functional theory (DFT) calculations and molecular electrostatic potential (MEP) analyses were performed to understand the stability and reactivity of these compounds (Ahmed et al., 2016).
Novel Synthesis Approaches
A study on the one-pot synthesis of 3-triazolyl-2-iminochromenes highlighted a catalytic three-component cascade reaction, leading to the formation of complex polyheterocycles. This method underscores the versatility of triazole derivatives in synthesizing novel heterocyclic structures (Qian et al., 2013).
Eigenschaften
IUPAC Name |
3-cyclopent-3-en-1-yl-4-(2-methylpropyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)7-14-10(12-13-11(14)15)9-5-3-4-6-9/h3-4,8-9H,5-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZSPENIHLCJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile](/img/structure/B2749275.png)

![5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749279.png)
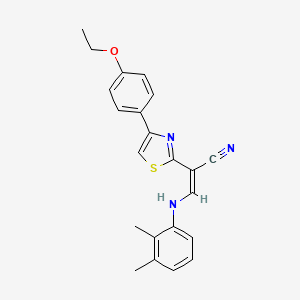
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)
![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide](/img/structure/B2749283.png)
![5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2749284.png)
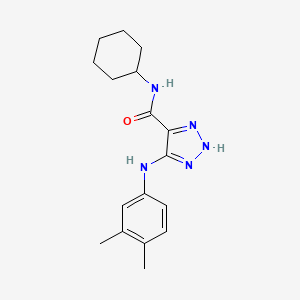
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one](/img/structure/B2749286.png)
![N-(2-cyanophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2749289.png)
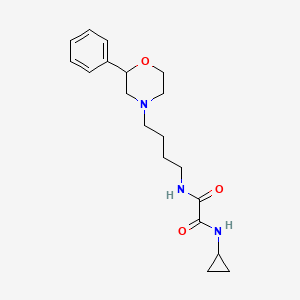

![2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2749296.png)
